molecular formula C4HF7NaO2 B1592685 Sodium heptafluorobutyrate CAS No. 2218-54-4

Sodium heptafluorobutyrate

Cat. No.: B1592685
CAS No.: 2218-54-4
M. Wt: 237.03 g/mol
InChI Key: VATRZIAOBDOSNN-UHFFFAOYSA-N
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Description

Sodium heptafluorobutyrate, also known as HFBA, is an organofluorine compound . It is used in many scientific research applications, including as a reagent for the synthesis of organic compounds, a catalyst for various reactions, and an analytical tool for the determination of several compounds .


Synthesis Analysis

This compound has been used in the quantitative assay of conjugated and free bile acids as heptafluorobutyrate derivatives by gas-liquid chromatography . Using heptafluorobutyric acid anhydride in pyridine as a derivatizing agent, several steps were reduced to one .


Molecular Structure Analysis

The molecular formula of this compound is C4H2F7NaO2 . The InChI code is 1S/C4HF7O2.Na/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);/q;+1/p-1 .


Chemical Reactions Analysis

This compound has been used in the formation of stable heptafluorobutyrate derivatives of bile acids and their glycine and taurine conjugates . This eliminates the need for deconjugation and preparation of methyl esters .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 236.02 . The IUPAC name is sodium 2,2,3,3,4,4,4-heptafluorobutanoate .

Scientific Research Applications

Self-Assembly in Aqueous Solutions

Sodium heptafluorobutyrate demonstrates intriguing properties in aqueous solutions, notably self-assembly processes. González-Pérez et al. (2004) explored its solution properties, focusing on electrical conductance measurements at various temperatures. They identified ion-pair interactions and confirmed a self-assembly process at a specific concentration, highlighting the compound's potential in studying molecular interactions in solution (González-Pérez et al., 2004).

Role in Sodium-Ion Batteries

This compound has been indirectly linked to the development of sodium-ion batteries. Delmas (2018) provides an overview of sodium batteries research over the past 50 years, discussing the progression from sodium/sulfur and sodium/NiCl2 batteries towards lithium systems and highlighting the significance of sodium in battery technology (Delmas, 2018).

Molar Volume and Compressibility Studies

The compound's role in understanding molar volumes and adiabatic compressibilities in aqueous solutions has been examined. Blanco et al. (2005) utilized density and ultrasound measurements of this compound solutions to calculate these parameters, providing insights into molecular interactions and associations at varying concentrations (Blanco et al., 2005).

NMR Relaxation and Surfactant Micelles

This compound's potential in surfactant micelle studies is evident in NMR relaxation research. Ulmius and Lindman (1981) investigated the ^19F NMR spin-lattice relaxation in surfactant solutions, using heptafluorobutyric acid and its sodium salt as key compounds. This study provides valuable information on water penetration and micelle formation in fluorosurfactants (Ulmius & Lindman, 1981).

Analytical Applications in Steroid Detection

Clark and Wotiz (1963) demonstrated the application of heptafluorobutyrate derivatives in the ultra-sensitive measurement of hydroxyl-containing steroids. This research indicates the compound's utility in enhancing detection sensitivity in analytical chemistry (Clark & Wotiz, 1963).

Pharmaceutical Compound Analysis

In pharmaceutical research, Deshpande et al. (2011) explored the use of Heptafluorobutyric acid (HFBA) and its sodium salt in the analysis of basic compounds like Acetyl cholinesterase inhibitors (AChEIs), demonstrating its effectiveness in providing optimal peak shapes and retention times in liquid chromatography (Deshpande et al., 2011).

Safety and Hazards

Sodium heptafluorobutyrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume, and wear protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

Sodium heptafluorobutyrate is a chemical compound with the molecular formula C4F7NaO2 . It is an anion that can act as a nucleophile and a Lewis acid . The primary targets of this compound are various enzymes, such as proteases, phosphatases, and kinases .

Mode of Action

The interaction of this compound with its targets results in the inhibition of these enzymes . This means that this compound can prevent these enzymes from catalyzing their respective reactions, thereby influencing various biochemical processes within the cell.

Biochemical Pathways

Given its inhibitory effect on proteases, phosphatases, and kinases, it is likely that this compound impacts a wide range of cellular processes, including protein degradation, phosphorylation-dephosphorylation cycles, and signal transduction pathways .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes it inhibits. By inhibiting proteases, phosphatases, and kinases, this compound can affect protein turnover, phosphorylation status of proteins, and cellular signaling . These changes can have wide-ranging effects on cellular function and physiology.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets . Furthermore, this compound should be stored in a well-ventilated place and its container should be kept tightly closed . It is also important to note that this compound should be handled with care as it can cause skin and eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium heptafluorobutyrate can be achieved through the reaction of heptafluorobutyric acid with sodium hydroxide.", "Starting Materials": [ "Heptafluorobutyric acid", "Sodium hydroxide" ], "Reaction": [ "Add heptafluorobutyric acid to a reaction vessel", "Slowly add sodium hydroxide to the reaction vessel while stirring", "Heat the reaction mixture to 60-70°C and continue stirring for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated Sodium heptafluorobutyrate", "Wash the precipitate with cold water", "Dry the product under vacuum" ] }

CAS No.

2218-54-4

Molecular Formula

C4HF7NaO2

Molecular Weight

237.03 g/mol

IUPAC Name

sodium;2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C4HF7O2.Na/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);

InChI Key

VATRZIAOBDOSNN-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Na+]

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Na]

2218-54-4

Pictograms

Irritant

Related CAS

375-22-4 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl perfluorobutyrate (12.81 g, 56 mmol) was added dropwise to a stirred solution of sodium trimethylsilanolate (6.3 g, 56 mmol) in dry ether (300 mL) at room temperature under nitrogen. The reaction mixture was stirred overnight. The solid was filtered under nitrogen, washed with dry ether, and dried under a stream of nitrogen to afford sodium perfluorobutyrate (11.1 g, 84% yield) as a white solid: 19F NMR (D2O) δ -79.6 (t, J=8 Hz, CF3 --, 3F), -117.2 (q, J=8 Hz, CF3CF2CF2 --, 2F), -126.2 ppm (s, CF3CF2 --, 2F). Anal. Calcd. for C4F7NaO2 : C, 20.36; F, 56.35; Na, 9.74. Found: C, 20.84, 20.61, 20.58; F, 56.68, 53.24; Na, 9.89, 9.65.
Quantity
12.81 g
Type
reactant
Reaction Step One
Name
sodium trimethylsilanolate
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
sodium perfluorobutyrate
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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